molecular formula C13H14N2O3S2 B7567296 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid

5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid

Cat. No. B7567296
M. Wt: 310.4 g/mol
InChI Key: AKQOAFKNTXKQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid, also known as MBTH, is a chemical compound that belongs to the class of benzothiazole derivatives. MBTH has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and pathways involved in the biological processes.
Biochemical and Physiological Effects:
5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth
2. Antioxidant activity
3. Inhibition of cancer cell growth
4. Detection of heavy metals in environmental samples

Advantages and Limitations for Lab Experiments

5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid has several advantages and limitations for lab experiments, including:
Advantages:
1. Easy to synthesize
2. Exhibits a wide range of biological activities
3. Can be used in various fields of research
Limitations:
1. Limited stability in solution
2. Limited solubility in water
3. Requires careful handling due to its toxic nature

Future Directions

There are several future directions for 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid research, including:
1. Development of new synthetic methods to improve the yield and purity of 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid
2. Investigation of the mechanism of action of 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid
3. Development of new 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid derivatives with improved biological activities
4. Exploration of the potential use of 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid in the treatment of various diseases
5. Investigation of the toxicity and safety profile of 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid for human use
In conclusion, 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid is a versatile chemical compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of various diseases.

Synthesis Methods

5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid can be synthesized through a multistep process starting from 2-mercaptobenzothiazole. The first step involves the reaction of 2-mercaptobenzothiazole with methyl iodide to form 2-methylthio-benzothiazole. The second step involves the reaction of 2-methylthio-benzothiazole with ethyl acetoacetate to form 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid.

Scientific Research Applications

5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid has been used in various scientific research studies, including:
1. Antimicrobial activity: 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has been used as a potential antimicrobial agent in the food industry.
2. Antioxidant activity: 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid has been shown to exhibit antioxidant activity and has been used in the development of antioxidant supplements.
3. Cancer research: 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied as a potential anticancer agent.
4. Environmental monitoring: 5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid has been used in the detection of heavy metals in environmental samples.

properties

IUPAC Name

5-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-19-13-15-9-6-5-8(7-10(9)20-13)14-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQOAFKNTXKQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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